Monoacétate de Prezatide

Vue d'ensemble

Description

Il est connu pour son rôle dans la stimulation de la production de collagène dans la peau, ce qui peut aider à réduire les rides et à améliorer l'état de la peau . Le composé est souvent utilisé dans les produits cosmétiques et de soins de la peau en raison de ses effets bénéfiques sur la santé de la peau.

Applications De Recherche Scientifique

Tripeptide-1 Acetate has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide in various chemical studies.

Biology: Studied for its role in cell signaling and growth factor modulation.

Medicine: Investigated for its potential therapeutic effects in wound healing and skin regeneration.

Industry: Utilized in cosmetic and skincare products for its anti-aging and skin-repairing properties

Mécanisme D'action

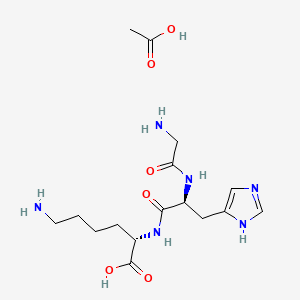

Prezatide monoacetate, also known as Gly-His-Lys acetate salt, is a tripeptide consisting of glycine, histidine, and lysine . It readily forms a complex with copper ions .

Result of Action

The action of Prezatide results in improved skin elasticity, density, and firmness, reduced fine lines and wrinkles, reduced photodamage, and increased keratinocyte proliferation . It also displays antioxidant and angiogenic effects .

Action Environment

The environment can influence the action, efficacy, and stability of Prezatide. It’s important to note that the effectiveness of Prezatide can be influenced by factors such as the presence of copper ions, which it readily forms a complex with .

Analyse Biochimique

Biochemical Properties

Prezatide monoacetate plays a significant role in various biochemical reactions. It interacts with copper ions to form a stable complex, which is crucial for its biological activity . This complex enhances the synthesis and deposition of type I collagen and glycosaminoglycan, which are essential for maintaining skin elasticity, density, and firmness . Additionally, Prezatide monoacetate increases the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, suggesting its role in tissue remodeling .

Cellular Effects

Prezatide monoacetate has profound effects on various cell types and cellular processes. It promotes keratinocyte proliferation, which is vital for skin regeneration and wound healing . The compound also exhibits antioxidant and angiogenic effects, modulating tissue remodeling during injury . Furthermore, Prezatide monoacetate influences cell signaling pathways by increasing the synthesis of type I collagen and glycosaminoglycan, thereby enhancing skin elasticity and reducing photodamage .

Molecular Mechanism

At the molecular level, Prezatide monoacetate exerts its effects through several mechanisms. The copper complex formed by Prezatide monoacetate increases the synthesis and deposition of type I collagen and glycosaminoglycan . It also enhances the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, which play a role in tissue remodeling . The antioxidant activity of Prezatide monoacetate is attributed to its ability to supply copper for superoxide dismutase, while its anti-inflammatory effects are due to the inhibition of iron release during injury .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prezatide monoacetate change over time. The compound is stable and maintains its activity for extended periods, making it suitable for long-term studies . In vitro and in vivo studies have shown that Prezatide monoacetate continues to promote keratinocyte proliferation and tissue remodeling over time . Its stability and degradation rates may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of Prezatide monoacetate vary with different dosages in animal models. At lower doses, the compound promotes wound healing and tissue remodeling without causing adverse effects . At higher doses, Prezatide monoacetate may exhibit toxic effects, including inflammation and oxidative stress . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Prezatide monoacetate is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase, which utilizes copper supplied by Prezatide monoacetate for its antioxidant activity . The compound also affects the metabolic flux of collagen and glycosaminoglycan synthesis, contributing to tissue remodeling and skin regeneration . Additionally, Prezatide monoacetate influences the levels of various metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Prezatide monoacetate is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can pass through the stratum corneum, with its absorption being pH-dependent and highest at physiological pH . Once inside the cells, Prezatide monoacetate forms a complex with copper ions, which facilitates its distribution to various cellular compartments .

Subcellular Localization

The subcellular localization of Prezatide monoacetate is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Within the cells, Prezatide monoacetate is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The precise localization of Prezatide monoacetate ensures its optimal activity and function in promoting tissue remodeling and wound healing .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L'acétate de tripeptide-1 peut être synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend généralement les étapes suivantes :

Couplage : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé.

Couplage : Le prochain acide aminé est ajouté et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : Le peptide est clivé de la résine et purifié.

Méthodes de production industrielle

Dans les environnements industriels, l'acétate de tripeptide-1 est produit à l'aide de synthétiseurs peptidiques automatisés, qui permettent une production efficace et évolutive de peptides. Le processus implique des étapes similaires à la SPPS, mais il est optimisé pour la production à grande échelle. Le produit final est généralement purifié par chromatographie liquide haute performance (HPLC) pour garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

L'acétate de tripeptide-1 subit diverses réactions chimiques, notamment :

Oxydation : Le résidu d'histidine peut être oxydé dans certaines conditions.

Réduction : Le peptide peut être réduit pour rompre les liaisons disulfures, si elles sont présentes.

Substitution : Le résidu de lysine peut subir des réactions de substitution avec divers réactifs.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Divers agents alkylants peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du résidu d'histidine peut conduire à la formation de dérivés d'histidine, tandis que les réactions de substitution peuvent entraîner des résidus de lysine modifiés .

Applications de la recherche scientifique

L'acétate de tripeptide-1 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle dans diverses études chimiques.

Biologie : Étudié pour son rôle dans la signalisation cellulaire et la modulation des facteurs de croissance.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans la cicatrisation des plaies et la régénération cutanée.

Industrie : Utilisé dans les produits cosmétiques et de soins de la peau pour ses propriétés anti-âge et réparatrices de la peau

Mécanisme d'action

L'acétate de tripeptide-1 exerce ses effets par plusieurs mécanismes :

Stimulation du collagène : Il stimule la production de collagène dans la peau, ce qui contribue à améliorer l'élasticité de la peau et à réduire les rides.

Modulation du cuivre : Le peptide présente une affinité pour les ions cuivre, ce qui lui permet de moduler l'absorption du cuivre dans les cellules. .

Comparaison Avec Des Composés Similaires

Composés similaires

- Biotinoyl tripeptide-1

- Nonapeptide-1

- Acetyltetrapeptide-11

- Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide

- Tripeptide-10 citrulline

- Acetyl hexapeptide-1

- L-Carnosine

- Peptide de cuivre

- Tripeptide-3

Unicité

L'acétate de tripeptide-1 est unique en raison de sa séquence d'acides aminés spécifique (glycine-histidine-lysine) et de sa capacité à stimuler la production de collagène. Cette propriété le rend particulièrement précieux dans les applications cosmétiques et de soins de la peau, où il est utilisé pour améliorer la texture de la peau et réduire les signes du vieillissement .

Activité Biologique

Prezatide monoacetate, also known as Tripeptide-1, is a synthetic tripeptide composed of glycine, histidine, and lysine. It is notable for its biological activities, particularly in the fields of dermatology and wound healing. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₁₆H₂₈N₆O₆

- CAS Number : 72957-37-0

- Molecular Weight : 400.436 g/mol

- IUPAC Name : (2S)-6-amino-2-[(2S)-2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanamido]hexanoic acid; acetic acid

Prezatide readily forms complexes with copper ions, which enhances its biological activity and stability in various formulations .

Prezatide monoacetate exhibits several biological activities primarily through its interaction with copper:

- Collagen Synthesis : It stimulates the synthesis and deposition of type I collagen and glycosaminoglycan, essential components for skin structure and elasticity .

- Matrix Metalloproteinase Modulation : Prezatide increases the expression of matrix metalloproteinase-2 (MMP-2) and tissue inhibitors of metalloproteinases (TIMPs), which are crucial for tissue remodeling processes .

- Antioxidant Properties : The compound's antioxidant activity is linked to its ability to supply copper for superoxide dismutase, an enzyme that protects cells from oxidative damage .

- Anti-inflammatory Effects : Prezatide may inhibit the release of iron (Fe²⁺) during injury, contributing to its anti-inflammatory effects .

- Angiogenesis Promotion : It enhances angiogenesis at injury sites, facilitating improved blood flow and nutrient delivery necessary for healing .

Biological Activity in Cosmetic Applications

Prezatide is widely used in cosmetic formulations due to its beneficial effects on skin health:

- Wound Healing : Its application has been shown to accelerate wound healing processes by promoting collagen production and tissue regeneration .

- Skin Elasticity and Firmness : Clinical studies indicate that Prezatide improves skin elasticity, density, and reduces the appearance of fine lines and wrinkles .

Pharmacokinetics

The pharmacokinetic profile of Prezatide includes:

- Absorption : Prezatide can penetrate the stratum corneum effectively, with absorption being pH-dependent—optimal at physiological pH .

- Metabolism : It is rapidly metabolized to histidyl-lysine upon administration, which is further degraded into other metabolites .

- Elimination Half-life : The compound is eliminated quickly from circulation, typically within minutes after administration .

Case Studies and Research Findings

Several studies have highlighted the efficacy of Prezatide in clinical settings:

Case Study 1: Wound Healing Efficacy

A study involving diabetic rats demonstrated that topical application of Prezatide significantly enhanced wound closure rates compared to controls. The treated group showed increased collagen deposition and reduced inflammatory markers within the wound site.

Case Study 2: Cosmetic Use

In a clinical trial with human subjects using a cream containing Prezatide over eight weeks, participants reported significant improvements in skin texture and hydration levels. Dermatological assessments confirmed increased collagen density in biopsies taken from treated areas.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4.C2H4O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4)/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNUTAFMLGJBGV-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49557-75-7 (Parent) | |

| Record name | Prezatide monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

400.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72957-37-0 | |

| Record name | L-Lysine, glycyl-L-histidyl-, monoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72957-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prezatide monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-(N-glycyl-L-histidyl)-L-lysine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREZATIDE MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AA809EUS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How was GHK identified as a potential therapeutic agent for Alzheimer's disease in this study?

A1: The researchers utilized a transcriptomic-based drug screening approach using the Connectivity Map database. This analysis identified GHK as a potential candidate capable of restoring the dysregulation observed in gene modules (M3 and M8) associated with Alzheimer's disease pathology across multiple brain regions. []

Q2: What evidence suggests a neuroprotective effect of GHK in the context of Alzheimer's disease?

A2: The study demonstrated that pretreatment with GHK provided a neuroprotective effect against amyloid-beta-induced injury in differentiated human neuron-like SH-SY5Y cells. This finding suggests GHK might have therapeutic potential in mitigating the neuronal damage associated with Alzheimer's disease. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.